molecular formula C17H19ClN2O2S B2388542 1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea CAS No. 2309796-95-8

1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Cat. No. B2388542
CAS RN: 2309796-95-8
M. Wt: 350.86
InChI Key: ULLOQLVKFLCUGN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis and structural characterization of chemical compounds related to 1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea contribute significantly to the development of potential anti-cancer agents and materials with specific electronic structures. A study highlights the synthesis of pyrazole derivatives showing promising attributes for anti-cancer applications, underlining the importance of detailed molecular design in advancing therapeutic agents (Thomas et al., 2019). Additionally, the creation of compounds through the manipulation of urea derivatives showcases the versatility of these molecules in forming materials with desired physical properties, such as hydrogels, demonstrating the broad applicability of urea derivatives in material science (Lloyd & Steed, 2011).

Photocyclisation and Molecular Interactions

The process of photocyclisation, involving compounds related to 1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, illustrates the potential for creating tetracyclic compounds, which could have implications in the development of novel pharmaceuticals or materials with unique photochemical properties (Kamboj et al., 2012). The intricate molecular interactions, such as hydrogen bonding and the influence of substituents on molecular conformation, play a crucial role in determining the physical and chemical characteristics of these compounds, highlighting the importance of structural analysis in understanding their behavior and potential applications (Zatsu et al., 2019).

Corrosion Inhibition and Material Protection

Urea derivatives, including those structurally related to 1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea, have demonstrated efficacy as corrosion inhibitors, offering protection for metals in acidic environments. This application is crucial for extending the lifespan of materials in industrial settings, where corrosion can lead to significant economic losses and safety hazards. The study by Bahrami and Hosseini (2012) explores the effectiveness of urea derivatives as inhibitors for mild steel corrosion, showcasing the potential of these compounds in material science and engineering (Bahrami & Hosseini, 2012).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c18-14-3-1-2-4-15(14)20-16(21)19-12-17(6-8-22-9-7-17)13-5-10-23-11-13/h1-5,10-11H,6-9,12H2,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLOQLVKFLCUGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)NC2=CC=CC=C2Cl)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

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